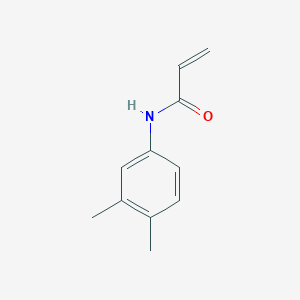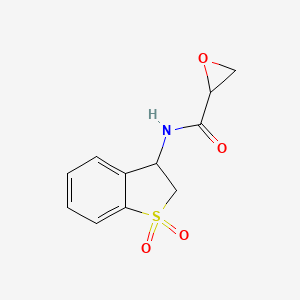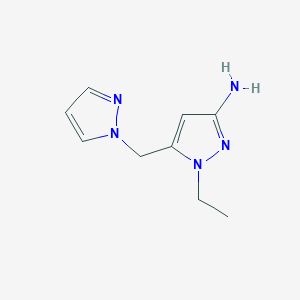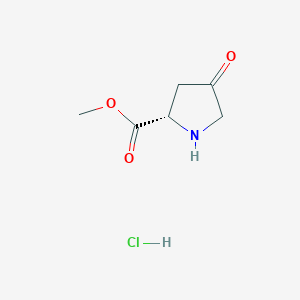![molecular formula C25H32N6O4 B2497488 2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide CAS No. 1021257-90-8](/img/structure/B2497488.png)
2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like 2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide often involves multi-step reactions, starting from simpler precursors to the final complex molecule. A typical synthesis route may include the formation of the pyrazolo[4,3-c]pyridine core, followed by successive additions of the piperazine and methoxyethyl groups. Each step in the synthesis process is carefully designed to ensure the correct attachment of functional groups, the preservation of the molecule's integrity, and the achievement of high yield and purity (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple functional groups, including the pyrazolo[4,3-c]pyridine core, a piperazine ring, and a methoxyethyl side chain. These functional groups contribute to the molecule's three-dimensional conformation and its chemical reactivity. Structural analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms and the spatial orientation of the molecule (Koshetova et al., 2022).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, depending on the functional groups present and the reaction conditions. It may participate in reactions typical for piperazines, such as substitution reactions, or engage in interactions based on its pyrazolo[4,3-c]pyridine core. The specific chemical properties, such as reactivity with nucleophiles or electrophiles, are determined by the electronic configuration and the presence of electron-withdrawing or electron-donating groups (Umar et al., 2019).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and stability, are influenced by its molecular structure. For instance, the presence of the methoxyethyl group could affect its solubility in organic solvents, while the overall molecular weight and structure impact its melting point. Analyzing these properties is essential for understanding how the compound behaves under different conditions and can aid in its formulation for potential applications (Möller et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity, are crucial for its potential applications and interactions with biological systems. For example, the basicity of the piperazine ring may facilitate interactions with receptors or enzymes, impacting the compound's biological activity. Understanding these properties requires comprehensive studies, including computational modeling and in vitro experiments, to predict and observe how the compound behaves in chemical and biological contexts (Hughes et al., 2010).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound is involved in the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This process involves the preparation of intermediates and subsequent reactions to yield new isoxazolines and isoxazoles, showcasing its role in the development of complex heterocyclic compounds (Rahmouni et al., 2014).
Antimicrobial Properties
The compound serves as a key intermediate in the synthesis of various heterocycles that incorporate the antipyrine moiety. These synthesized compounds exhibit antimicrobial properties, indicating its potential in developing new antimicrobial agents (Bondock et al., 2008).
Involvement in Heterocyclic Chemistry
The compound is used in heterocyclic chemistry, particularly in the synthesis of new benzothiophenes, showcasing its versatility in chemical synthesis and potential applications in medicinal chemistry. Some synthesized compounds exhibit promising antioxidant activities, indicating the compound's potential in the development of antioxidant agents (Bialy & Gouda, 2011).
Role in Platelet Aggregation Inhibition
The compound is part of a piperazinyl glutamate pyridine identified as a P2Y(12) antagonist, involved in the inhibition of platelet aggregation. This suggests its potential therapeutic applications in conditions where platelet aggregation is a concern, such as cardiovascular diseases (Parlow et al., 2010).
Propriétés
IUPAC Name |
2-[4-[5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O4/c1-3-9-26-22(32)18-28-10-12-30(13-11-28)24(33)20-16-29(14-15-35-2)17-21-23(20)27-31(25(21)34)19-7-5-4-6-8-19/h4-8,16-17H,3,9-15,18H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESJHNWGQGAAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)




![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)